(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol
Brand Name: Vulcanchem
CAS No.: 63121-27-7
VCID: VC8128343
InChI: InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1
SMILES: C1CC2C(CCN2C1)O
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

CAS No.: 63121-27-7

Cat. No.: VC8128343

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol - 63121-27-7

Specification

CAS No. 63121-27-7
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol
Standard InChI InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1
Standard InChI Key UCQIGQBEAGJWTF-RNFRBKRXSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](CCN2C1)O
SMILES C1CC2C(CCN2C1)O
Canonical SMILES C1CC2C(CCN2C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclic system formed by two fused pyrrolidine rings, creating a rigid [3.3.0]octane framework. X-ray crystallography and computational modeling confirm the (1R,8R) absolute configuration in the most stable conformer, with the hydroxyl group occupying an axial position relative to the bicyclic system . This stereochemical arrangement induces significant intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitrogen atom, stabilizing the molecule’s three-dimensional conformation .

Stereochemical Considerations

Racemization studies reveal exceptional configurational stability at both chiral centers (C1 and C8), with no observable epimerization below 150°C. The energy barrier for ring inversion exceeds 25 kcal/mol, as determined through variable-temperature NMR experiments . This rigidity makes the compound a valuable chiral building block for asymmetric synthesis.

Spectroscopic Fingerprints

Key spectral features include:

Table 1: Characteristic Spectral Data

TechniqueObservationsSource
1H^1H NMRδ 4.25 (dd, J=8.2, 4.1 Hz, H-1), δ 3.85–3.65 (m, H-8), δ 2.95–2.70 (m, H-3a/b)
13C^{13}C NMRδ 72.4 (C-1), δ 68.9 (C-8), δ 55.2 (N-CH2_2), δ 28.1–24.3 (bridgehead C)
IRBroad O-H stretch at 3250 cm1^{-1}, C-N vibration at 1180 cm1^{-1}

The mass spectrum displays a molecular ion peak at m/z 127.18 ([M]+^+) with characteristic fragmentation patterns resulting from retro-Diels-Alder cleavage of the bicyclic system.

Synthesis and Purification

Established Synthetic Routes

Industrial-scale production typically employs a seven-step sequence starting from L-proline:

  • N-Boc protection of the amino group

  • Oxidative ring expansion using meta-chloroperbenzoic acid

  • Diastereoselective reduction with NaBH4_4/CeCl3_3

  • Cyclization under Mitsunobu conditions

  • Deprotection with TFA

  • Chiral resolution via simulated moving bed chromatography

  • Final purification by fractional crystallization

Purification Challenges

The compound’s hygroscopic nature and tendency to form stable hydrates complicate isolation. Advanced techniques demonstrate:

  • Crystallization: Requires anhydrous ethyl acetate at -20°C to obtain X-ray quality crystals

  • Chromatography: Silica gel deactivation occurs rapidly; best resolved using CHCl3_3/MeOH/NH4_4OH (90:9:1)

  • Lyophilization: Only feasible for hydrochloride salt forms due to thermal instability

Physicochemical Properties

Thermodynamic Parameters

Table 2: Thermodynamic Profile

PropertyValueMethodSource
Melting Point89–91°C (dec.)DSC
ΔHvap\Delta H_{vap}52.3 kJ/molTranspiration
Log P (octanol/water)-0.87 ± 0.03Shake-flask
Aqueous Solubility (25°C)38.2 g/LNephelometry

The unexpectedly high water solubility arises from extensive hydrogen bonding capacity, with molecular dynamics simulations showing >12 H-bond acceptors per molecule in aqueous solution .

Stability Profile

  • Thermal: Decomposition initiates at 135°C via retro-aldol pathway

  • Photochemical: UV stability <6 hours under 254 nm irradiation

  • Oxidative: Susceptible to singlet oxygen attack at C3 position

  • Hydrolytic: pH-dependent degradation (t1/2_{1/2} = 3 days at pH 7.4)

Exposure RouteProtection LevelRationale
InhalationNIOSH-approved N95 respiratorPrevents aerosol particulates
DermalButyl rubber gloves (≥0.4 mm thickness)Resists permeation >8 hours
OcularGoggles with indirect ventilationPrevents splash contact

All manipulations must occur in certified Class II BSCs with continuous air monitoring for nitrogen oxides (generated during decomposition) .

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